molecular formula C6H4ClF3N2 B053266 3-Amino-2-chloro-6-(trifluoromethyl)pyridine CAS No. 117519-09-2

3-Amino-2-chloro-6-(trifluoromethyl)pyridine

Cat. No. B053266
CAS RN: 117519-09-2
M. Wt: 196.56 g/mol
InChI Key: QAZZMFLLNSJCLW-UHFFFAOYSA-N
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Description

3-Amino-2-chloro-6-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, including 3-Amino-2-chloro-6-(trifluoromethyl)pyridine, is a significant area of research in the agrochemical and pharmaceutical industries . The synthesis process involves a combination of liquid-phase/vapor–phase reactions . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .


Molecular Structure Analysis

The molecular structure of 3-Amino-2-chloro-6-(trifluoromethyl)pyridine is characterized by the presence of a pyridine ring, a trifluoromethyl group (-CF3), a chlorine atom, and an amino group (-NH2). The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .


Chemical Reactions Analysis

The chloride in the compound can be transformed into different intermediates through various reactions, such as Pd-catalyzed coupling reactions .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in “3-Amino-2-chloro-6-(trifluoromethyl)pyridine”, is found in many FDA-approved drugs . This group has been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions . It’s used in various therapeutic segments such as anti-ulcerative, anti-viral, anti-diabetic, anti-malarial, anti-thrombotic, anti-retroviral, anti-histamine, anti-neoplastic, and Anti-Idiopathic pulmonary fibrosis .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, which include “3-Amino-2-chloro-6-(trifluoromethyl)pyridine”, are widely used in the agrochemical industry . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . They are primarily used for the protection of crops from pests .

Veterinary Applications

Several TFMP derivatives are also used in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .

Synthesis of Complex Molecules

“3-Amino-2-chloro-6-(trifluoromethyl)pyridine” can be used in the preparation of complex molecules. For example, it can be used in the preparation of 5,5’-bis (trifluoromethyl)-2,2’-bipyridine, via a modified Ullmann reaction .

Development of Fluorinated Organic Chemicals

The development of fluorinated organic chemicals is an important research topic, and “3-Amino-2-chloro-6-(trifluoromethyl)pyridine” plays a significant role in this field . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

Future Applications

Given the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety, it is expected that many novel applications of TFMP, including “3-Amino-2-chloro-6-(trifluoromethyl)pyridine”, will be discovered in the future .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 according to the hazard classification . It has hazard statements H302 - H412, which indicate that it is harmful if swallowed and harmful to aquatic life with long-lasting effects .

Future Directions

Trifluoromethylpyridines, including 3-Amino-2-chloro-6-(trifluoromethyl)pyridine, have found significant applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-5-3(11)1-2-4(12-5)6(8,9)10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZZMFLLNSJCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372204
Record name 3-Amino-2-chloro-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-chloro-6-(trifluoromethyl)pyridine

CAS RN

117519-09-2
Record name 3-Amino-2-chloro-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-(trifluoromethyl)pyridin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Chloro-3-nitro-6-trifluoromethylpyridine (22.7 g, 0.10 mol) and platinum(IV) oxide (500 mg) in ethyl acetate (500 ml) were hydrogenated at 20 psi hydrogen for 2 hrs, then the catalyst was removed by filtration. The filtrate was concentrated to give the product as a tan solid (19.5 g, 0.1 mol, 99% yield).
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Yield
99%

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